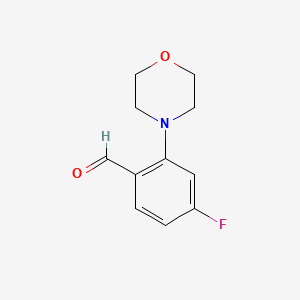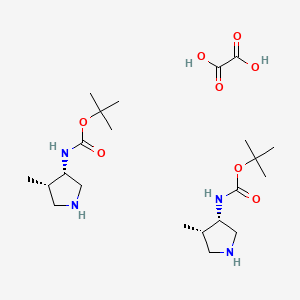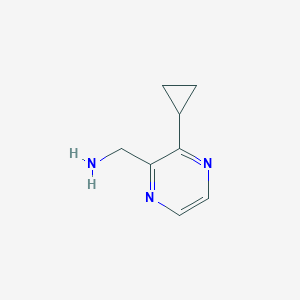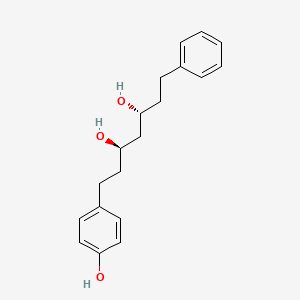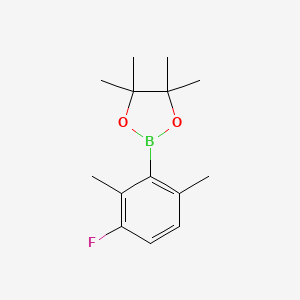
(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride is a chemical compound that belongs to the benzofuran family Benzofurans are known for their wide range of biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring. The amino group is then introduced through amination reactions, and the carboxylate ester is formed via esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts to speed up reactions, as well as purification techniques such as crystallization or chromatography to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol .
Aplicaciones Científicas De Investigación
®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of ®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound used for skin conditions.
Angelicin: Known for its biological activities.
Uniqueness
®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7;/h2-4,8H,5,11H2,1H3;1H/t8-;/m0./s1 |
Clave InChI |
DAGQVPMRHJRXEM-QRPNPIFTSA-N |
SMILES isomérico |
COC(=O)C1=CC=CC2=C1OC[C@@H]2N.Cl |
SMILES canónico |
COC(=O)C1=CC=CC2=C1OCC2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
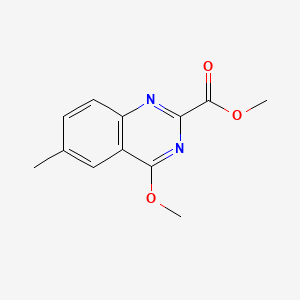
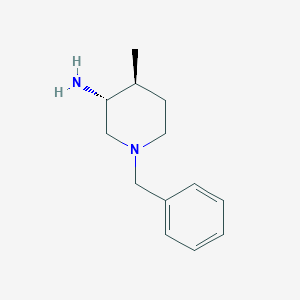
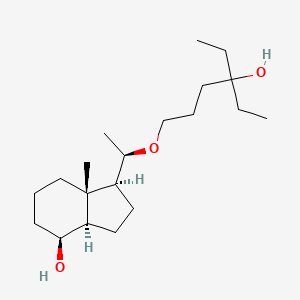
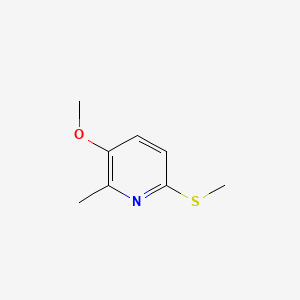
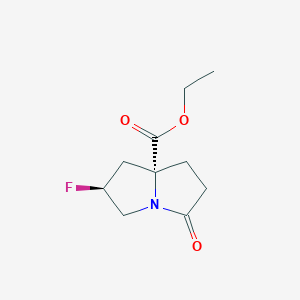
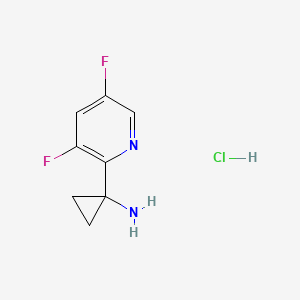
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
